methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate
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Overview
Description
Methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups, which make it a valuable intermediate in the synthesis of various peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate typically involves the protection of amino groups using tert-butoxycarbonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in peptide synthesis.
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: A similar compound with additional functional groups, used in organic synthesis.
Uniqueness
Methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.
Properties
IUPAC Name |
methyl (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18-14(21)24-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)(H,18,21)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFAHOKKQPDJC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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